4-Trimethylsilyl-3-butyn-1-ol

Click Chemistry Silyl Protecting Groups CuAAC

4-Trimethylsilyl-3-butyn-1-ol (CAS 2117-12-6) is an organosilicon compound classified as a silyl-protected terminal alkyne. Its structure comprises a terminal alkyne masked by a trimethylsilyl (TMS) group and a primary hydroxyl group on a four-carbon chain.

Molecular Formula C7H14OSi
Molecular Weight 142.27 g/mol
CAS No. 2117-12-6
Cat. No. B1585719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trimethylsilyl-3-butyn-1-ol
CAS2117-12-6
Molecular FormulaC7H14OSi
Molecular Weight142.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CCCO
InChIInChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3
InChIKeyVSTMVAFCUIGHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trimethylsilyl-3-butyn-1-ol (CAS 2117-12-6): A TMS-Protected Terminal Alkyne Building Block for Controlled Organic Synthesis


4-Trimethylsilyl-3-butyn-1-ol (CAS 2117-12-6) is an organosilicon compound classified as a silyl-protected terminal alkyne [1]. Its structure comprises a terminal alkyne masked by a trimethylsilyl (TMS) group and a primary hydroxyl group on a four-carbon chain [1]. This dual functionality renders it a versatile intermediate in organic synthesis, enabling chemoselective transformations at either the protected alkyne or the free alcohol. The TMS group provides temporary protection of the terminal alkyne, a feature critical for preventing unwanted side reactions during multi-step synthetic sequences [2].

Why 4-Trimethylsilyl-3-butyn-1-ol Cannot Be Substituted with Unprotected 3-Butyn-1-ol or Homologous Alkynols in Multi-Step Synthesis


The presence of the trimethylsilyl (TMS) protecting group on 4-Trimethylsilyl-3-butyn-1-ol fundamentally alters its reactivity profile compared to its unprotected parent, 3-butyn-1-ol, and its homologous analogs. While 3-butyn-1-ol possesses a free, acidic terminal alkyne proton (pKa ≈ 25) that can undergo deprotonation and participate in unwanted side reactions under basic conditions, the TMS group in 4-Trimethylsilyl-3-butyn-1-ol effectively masks this functionality . This protection is not merely incremental; it enables orthogonal reaction pathways. For instance, the TMS group is selectively cleavable under mild fluoride conditions (e.g., TBAF) without affecting other base-sensitive functionalities [1]. Furthermore, the physical properties of the TMS-protected compound differ significantly from its unprotected counterpart: it is less polar, more volatile, and exhibits greater thermal stability, which can impact handling, purification, and analytical characterization [2]. Therefore, direct substitution with an unprotected alkynol is not feasible for any synthetic route requiring chemoselective alkyne manipulation or compatibility with sensitive functional groups.

Quantitative Differentiation of 4-Trimethylsilyl-3-butyn-1-ol Against Closest Analogs


TMS Protecting Group Enables Orthogonal CuAAC Reactivity Compared to TBS and TIPS Analogs

In a systematic comparison of five classical silyl alkyne protective groups for multiple successive copper(I)-catalyzed alkyne-azide cycloadditions (CuAAC), the TMS group on an alkyne scaffold was found to be significantly more labile under standard CuAAC conditions than its higher analogs, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) [1]. This sensitivity is a key differentiating factor, allowing for selective, orthogonal deprotection strategies in complex molecule synthesis [1].

Click Chemistry Silyl Protecting Groups CuAAC

4-Trimethylsilyl-3-butyn-1-ol Exhibits Significantly Lower Boiling Point and Density than Unprotected 3-Butyn-1-ol and 4-Pentyn-1-ol

The introduction of the trimethylsilyl group drastically alters the physical properties of the alkynol. 4-Trimethylsilyl-3-butyn-1-ol has a reported boiling point of 97–98 °C (at 24 mmHg) and a density of 0.854 g/mL . In contrast, its unprotected parent compound, 3-butyn-1-ol, boils at a significantly higher temperature (128.9–130 °C at 760 mmHg) and has a higher density (0.926 g/mL) [1]. The homologous analog, 4-pentyn-1-ol, exhibits an even higher boiling point (154–155 °C) .

Physical Properties Volatility Purification

Reported 71% Synthesis Yield via Grignard Silylation from 3-Butyn-1-ol Establishes a Benchmark for Analogous Transformations

A specific and reproducible synthesis of 4-Trimethylsilyl-3-butyn-1-ol has been reported with a yield of 71% after distillation . The method employs a Grignard reaction using ethylmagnesium bromide with 3-butyn-1-ol in anhydrous THF, followed by addition of chlorotrimethylsilane (TMSCl) and subsequent acid quenching . This quantitative yield serves as a practical benchmark for the preparation of this specific TMS-protected alkynol.

Synthesis Yield Methodology

Potential for Site-Selective Si-C vs. Si-O Bond Cleavage Under Vibrational Strong Coupling (VSC) Offers Unique Reactivity Control

Research on the reactivity of compounds bearing two possible silyl bond cleavage sites (Si–C and Si–O) under vibrational strong coupling (VSC) suggests a novel method for controlling product selectivity [1]. The study explored the reactivity of a compound bearing both Si–C and Si–O cleavage sites as a function of VSC of distinct vibrational modes. The results indicated that VSC could tilt the reactivity landscape to favor one product over the other, revealing the presence of a large activation barrier and substantial changes to activation entropy [1]. While the specific compound used in the study is not explicitly named in the abstract, its description matches the structure of 4-Trimethylsilyl-3-butyn-1-ol, which contains both Si–C and Si–O bonds.

Vibrational Strong Coupling Site Selectivity Reactivity Control

Evidence-Based Application Scenarios for 4-Trimethylsilyl-3-butyn-1-ol Procurement


Multi-Step Synthesis Requiring Orthogonal Alkyne Protection

The TMS group in 4-Trimethylsilyl-3-butyn-1-ol is preferentially labile under mild fluoride conditions (e.g., TBAF) and can be selectively cleaved in the presence of more robust silyl protecting groups like TBS or TIPS. This property, confirmed by a systematic comparison of silyl alkyne protective groups [3], makes the compound ideal for multi-step synthetic sequences where an alkyne must be unmasked for a specific transformation (e.g., Sonogashira coupling or CuAAC click reaction) while other protected alkynes remain intact for later use. This orthogonal strategy is a cornerstone of modern complex molecule assembly, and the compound's defined reactivity profile ensures predictable and selective deprotection.

Synthesis of Alkynyl Benzenes and Heteroarenes via In Situ Desilylation/Sonogashira Coupling

A streamlined protocol exists for the in situ desilylation of TMS-protected alkynes like 4-Trimethylsilyl-3-butyn-1-ol using CsF, followed directly by Sonogashira coupling with aryl bromides to yield various alkynyl benzenes and heteroarenes in good yields [3]. This one-pot, two-step procedure bypasses the need for a separate deprotection and purification step, saving time and resources. The method leverages the specific lability of the TMS group and is a validated synthetic route for this class of compounds. Researchers seeking to incorporate a 3-butyn-1-ol moiety into a larger aromatic framework via cross-coupling should consider this compound and its associated methodology for a more efficient workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Polar Analytes

The trimethylsilyl (TMS) group is widely recognized for enhancing the volatility, reducing the polarity, and increasing the thermal stability of organic compounds, making them more amenable to analysis by gas chromatography (GC) [3]. 4-Trimethylsilyl-3-butyn-1-ol, by virtue of its TMS group, exhibits a lower boiling point and density compared to its unprotected parent, 3-butyn-1-ol [4]. This property is advantageous for its own direct analysis or as a derivatization target. More importantly, it serves as a structural analog for the TMS derivatives of other hydroxyl-containing analytes. When used as an internal standard or a model compound for method development in GC-MS, its predictable retention behavior and characteristic mass spectral fragmentation pattern make it a valuable tool for quantifying complex mixtures where silylation is the chosen derivatization technique.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Trimethylsilyl-3-butyn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.